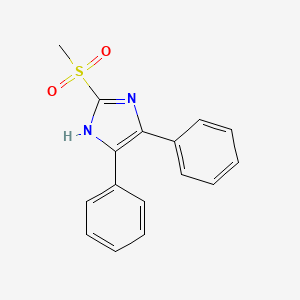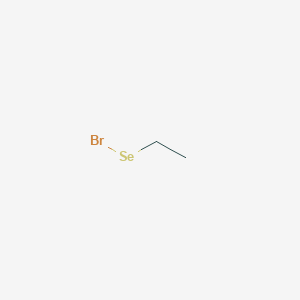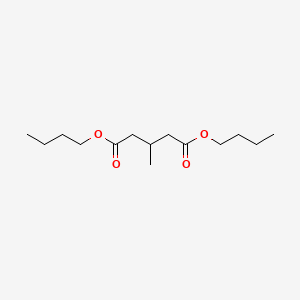
Dibutyl 3-methyphenanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 3-methyphenanedioate is an organic compound with the molecular formula C14H26O4 It is characterized by its ester functional groups and a phenanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 3-methyphenanedioate typically involves the esterification of 3-methyphenanedioic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-methyphenanedioic acid+2 butanolH2SO4Dibutyl 3-methyphenanedioate+water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using large reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess butanol and removal of water by distillation.
化学反応の分析
Types of Reactions
Dibutyl 3-methyphenanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methyphenanedioic acid and butanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: 3-methyphenanedioic acid and butanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
科学的研究の応用
Dibutyl 3-methyphenanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which Dibutyl 3-methyphenanedioate exerts its effects depends on its interaction with specific molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and conjugation with other molecules.
類似化合物との比較
Similar Compounds
Dibutyl phthalate: Similar ester structure but with a phthalate backbone.
Diethyl phthalate: Similar ester structure but with ethyl groups instead of butyl groups.
Dimethyl phthalate: Similar ester structure but with methyl groups instead of butyl groups.
Uniqueness
Dibutyl 3-methyphenanedioate is unique due to its specific phenanedioate backbone and the presence of butyl ester groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
56051-60-6 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC名 |
dibutyl 3-methylpentanedioate |
InChI |
InChI=1S/C14H26O4/c1-4-6-8-17-13(15)10-12(3)11-14(16)18-9-7-5-2/h12H,4-11H2,1-3H3 |
InChIキー |
RTHAXUPRXCUHAL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC(C)CC(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

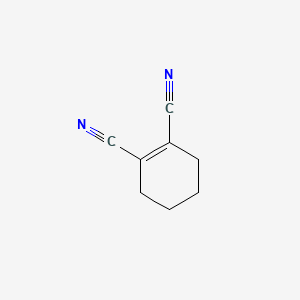
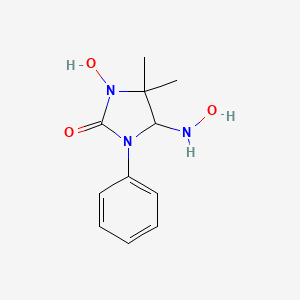
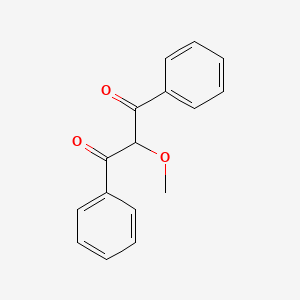
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
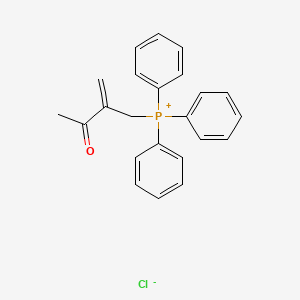

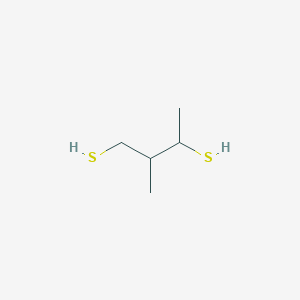
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
